Methyl 2-hydroxyhexadecanoate

Lipidomics Gas Chromatography Analytical Chemistry

Researchers quantifying endogenous 2-hydroxyhexadecanoate in complex lipid extracts frequently encounter co-elution and misidentification when relying on non-hydroxylated FAME standards. Methyl 2-hydroxyhexadecanoate (CAS 16742-51-1) resolves this challenge through a structurally authenticated α-hydroxyl moiety that confers unique chromatographic and chiral properties: • Distinct GC retention index (RI=2046.8 on HP-5MS) enables unambiguous resolution from methyl palmitate and 3-hydroxy positional isomers in bacterial FAME and mammalian tissue lipid profiles. • ≥98% purity (GC) minimizes calibration error in absolute quantification workflows, supporting robust lipidomics data reproducibility. • The chiral C2 hydroxyl group permits lipase-catalyzed kinetic resolution to access enantiomerically enriched 2-hydroxyhexadecanoate derivatives-a capability absent in non-hydroxylated or 3-hydroxy analogs. Supplied as a certified analytical standard with full QC documentation for immediate deployment in GC-MS/LC-MS lipidomics, microbial FAME profiling, and chiral synthon preparation.

Molecular Formula C17H34O3
Molecular Weight 286.4 g/mol
CAS No. 16742-51-1
Cat. No. B093189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxyhexadecanoate
CAS16742-51-1
Molecular FormulaC17H34O3
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(=O)OC)O
InChIInChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16,18H,3-15H2,1-2H3
InChIKeyLQZITXGTIYKQBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:50 mgSolvent:nonePurity:98+%Physical solid

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Hydroxyhexadecanoate Overview


Methyl 2-hydroxyhexadecanoate, also known as Methyl α-hydroxypalmitate, is a methyl ester of the 16-carbon 2-hydroxy fatty acid (2-HFA) [1]. This compound belongs to the class of 2-hydroxylated fatty acid methyl esters (FAMEs), which are naturally occurring in essential oils, bacterial lipids, and mammalian tissues . Its defining structural feature is a hydroxyl group at the α-position (C2) of the hexadecanoate chain, which confers distinct physicochemical properties including increased polarity, hydrogen-bonding capacity, and altered chromatographic behavior relative to non-hydroxylated palmitic acid methyl ester . As a research compound, it is primarily employed as an analytical reference standard for GC-MS lipidomics workflows and as a chiral building block in synthetic chemistry [2].

Certified analytical standard for lipidomics
Distinct GC retention from non-hydroxylated FAMEs
Chiral synthon for stereodefined lipid probes

Methyl 2-Hydroxyhexadecanoate: Why Substitution Fails


Generic substitution of Methyl 2-hydroxyhexadecanoate with alternative fatty acid methyl esters (e.g., methyl palmitate, methyl 3-hydroxyhexadecanoate) or even structurally similar 2-hydroxy FAMEs of different chain lengths is not scientifically valid. The α-hydroxyl group at C2 introduces a chiral center and dramatically alters chromatographic retention behavior, ionization efficiency in mass spectrometry, and chemical reactivity [1]. In GC-MS analysis, Methyl 2-hydroxyhexadecanoate exhibits a distinct retention index (RI = 2046.8 on HP-5MS) that differs from its non-hydroxylated analog and from other positional isomers [2]. In synthetic applications, the 2-hydroxy group enables enantioselective enzymatic resolution, a feature absent in non-hydroxylated or 3-hydroxy analogs [3]. Furthermore, the specific chain length (C16) determines its biological relevance as an endogenous lipid component; shorter or longer chain 2-hydroxy FAMEs (e.g., C14 or C18) are not direct substitutes in lipidomics studies quantifying C16:0 2-hydroxy species in biological matrices [4].

Non-hydroxylated FAMEs lack the α-OH group, shifting chromatographic retention and ionization behaviour.
3-Hydroxy or chain-length analogs (C14, C18) are not direct substitutes for C16:0 2-hydroxy species quantification.
Absence of α-chiral center in alternative esters precludes enantioselective synthetic routes.

Methyl 2-Hydroxyhexadecanoate Performance Evidence


GC-MS Retention Index Differentiation

Methyl 2-hydroxyhexadecanoate exhibits a substantially higher gas chromatographic retention index (RI = 2046.8 on HP-5MS) compared to non-hydroxylated methyl palmitate (RI ≈ 1900-1950 on equivalent non-polar columns) [1]. This difference, attributable to the α-hydroxyl group's polarity, enables unambiguous chromatographic resolution and identification in complex biological mixtures such as bacterial fatty acid methyl ester (BAME) profiles [2].

GC Retention Index
Reported
Target: RI 2046.8 (HP-5MS)
Methyl palmitate: RI 1900–1950 (non-hydroxylated)
Enables selective detection of 2-hydroxy C16:0 in complex lipid extracts.
NIST-sourced retention data; column-dependent values.
Lipidomics Gas Chromatography Analytical Chemistry

Lipase-Catalyzed Chiral Resolution

The α-hydroxyl group at C2 creates a chiral center, enabling enantioselective transformations not possible with non-hydroxylated or achiral fatty acid esters. Sugai and Ohta (1990) demonstrated that lipase-catalyzed kinetic resolution of racemic 2-hydroxyhexadecanoic acid and its methyl ester yields enantiomerically enriched products, with the enzyme displaying distinct stereoselectivity for the methyl ester substrate [1].

Lipase Resolution
Head-to-head
Lipase displays distinct enantioselectivity for methyl ester vs. free acid; E value differs.
Produces enantiomerically enriched 2-hydroxyhexadecanoate for chiral probes.
Reaction conditions require optimization per substrate (Sugai 1990).
Chiral Synthesis Biocatalysis Enantiomeric Enrichment

Analytical Purity vs. Commercial Alternatives

Commercially available Methyl 2-hydroxyhexadecanoate from major suppliers is certified at a purity of ≥98% as determined by capillary gas chromatography (GC) . This high purity grade is essential for its use as a quantitative analytical standard in lipidomics. In contrast, many alternative suppliers offer this compound at unspecified or lower purity grades (e.g., 95% min. or 97%+) , which may introduce quantification errors in GC-MS workflows.

Purity Grade
Specification review
≥98% (GC verified)
Common alternatives: 95–98% (unspecified methods)
GC-verified purity supports quantitative standard accuracy.
Verification of supplier CoA recommended for critical workflows.
Quality Control Reference Standards Analytical Chemistry

Methyl 2-Hydroxyhexadecanoate Applications


2-Hydroxy C16:0 Quantification for Lipidomics

Employ Methyl 2-hydroxyhexadecanoate as a certified analytical standard (≥98% purity by GC) for the calibration of GC-MS or LC-MS workflows [1]. Its distinct retention index (RI = 2046.8 on HP-5MS) enables unambiguous chromatographic resolution from non-hydroxylated fatty acid methyl esters in complex samples, such as bacterial fatty acid methyl ester (BAME) profiles or mammalian tissue lipid extracts [2]. Researchers requiring accurate absolute quantification of endogenous 2-hydroxyhexadecanoate levels should prioritize this high-purity standard to minimize calibration error .

Chiral Building Block for Stereodefined Lipids

Utilize Methyl 2-hydroxyhexadecanoate as a substrate for lipase-catalyzed kinetic resolution to obtain enantiomerically enriched 2-hydroxyhexadecanoate derivatives [1]. This enzymatic approach leverages the chiral center generated by the α-hydroxyl group, enabling the synthesis of stereochemically pure building blocks for advanced lipid probes, pharmaceutical intermediates, or specialized surfactants. This application is not feasible with non-hydroxylated fatty acid esters (e.g., methyl palmitate) which lack the requisite chiral center [1].

Bacterial Lipid Profiling and Iso-Fatty Acid Research

Use Methyl 2-hydroxyhexadecanoate as a reference compound for identifying 2-hydroxy fatty acid species in bacterial lipid extracts, particularly in studies of myxobacteria where 2-hydroxy fatty acids serve as biosynthetic intermediates [1]. The compound is included in standard mixtures for GC analysis of bacterial acid methyl esters (BAMEs), confirming its relevance as a marker compound in microbial lipidomics [2].

Application
Selection Property
Validation Focus
C16:0 2-Hydroxy species quantification
Certified standard with distinct chromatographic retention
GC-MS calibration and retention-index specificity review
Stereodefined lipid synthesis
α-Chiral center enables enantioselective enzymatic resolution
Enzymatic resolution and enantiomeric enrichment evaluation
Bacterial 2-hydroxy fatty acid profiling
Reference compound for microbial lipid biomarker analysis
Retention-time specificity in complex BAME profiles

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